(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a benzothiazole ring, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring . Benzothiazoles are known for their diverse biological activities .
Molecular Structure Analysis
The compound has a benzothiazole ring, a piperazine ring, and a cyclohexyl group. The benzothiazole ring is planar and aromatic .Scientific Research Applications
Antitumor and Cytotoxic Activity
The thiazole ring in this compound has been explored for its antitumor and cytotoxic properties. Researchers have synthesized related derivatives and evaluated their effects on various cancer cell lines. For instance, Gulsory and Guzeldemirci (2007) synthesized [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides, and one of the compounds demonstrated potent effects against prostate cancer cells .
COX-1 Inhibition
Another avenue of research involves investigating the COX-1 inhibitory activity of related compounds. While the synthesized derivatives showed weaker COX-1 inhibition compared to standard inhibitors like indomethacin and diclofenac, this area remains relevant for drug development .
Antifungal Activity
Thiazole derivatives have also been screened for antifungal properties. Narayana et al. synthesized 5-(2-substituted-1,3-thiazol-5-yl)-2-alkoxybenzamides and evaluated their antifungal activity .
Other Potential Applications
Beyond the mentioned fields, thiazole-containing compounds have been investigated for antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, and neuroprotective properties. Additionally, the thiazole scaffold plays a crucial role in sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with various targets leading to their diverse biological activities . For instance, some thiazole derivatives have been found to inhibit COX-1, an enzyme involved in inflammation .
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it can be inferred that multiple pathways might be affected .
Pharmacokinetics
The solubility of thiazole, a component of this compound, in water, alcohol, and ether might influence its bioavailability .
Result of Action
Some thiazole derivatives have been found to exhibit significant analgesic and anti-inflammatory activities . Additionally, certain thiazole derivatives have demonstrated cytotoxic activity on human tumor cell lines .
Action Environment
The solubility of thiazole in various solvents might suggest that the compound’s action could be influenced by the solvent environment .
properties
IUPAC Name |
[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-cyclohexylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3OS/c1-13-15(20)7-8-16-17(13)21-19(25-16)23-11-9-22(10-12-23)18(24)14-5-3-2-4-6-14/h7-8,14H,2-6,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUTUJVRAZRISRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4CCCCC4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.